molecular formula C16H12ClN3O3 B12145354 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B12145354
M. Wt: 329.74 g/mol
InChI Key: OEDNZYFSXLDDBO-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a chlorophenoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions. For example, 4-phenyl-1,2,5-oxadiazole can be prepared by reacting phenylhydrazine with an appropriate carboxylic acid derivative.

  • Attachment of the Chlorophenoxy Group: : The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 3-chlorophenol with a suitable electrophile, such as an acyl chloride or an ester, to form the chlorophenoxy intermediate.

  • Formation of the Final Compound: : The final step involves coupling the chlorophenoxy intermediate with the oxadiazole derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring or the amide bond. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in other compounds

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for other functional groups, potentially enhancing the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but with the chlorine atom in a different position.

    2-(3-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: Bromine atom instead of chlorine.

    2-(3-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Different oxadiazole isomer.

Uniqueness

2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the specific positioning of the chlorophenoxy and oxadiazole groups. This arrangement can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in its applications compared to similar compounds.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H12ClN3O3/c17-12-7-4-8-13(9-12)22-10-14(21)18-16-15(19-23-20-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,20,21)

InChI Key

OEDNZYFSXLDDBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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